2-Thioxo-2,3-dihydrobenzo[d]thiazole-5-carbonitrile
CAS No.:
Cat. No.: VC13719617
Molecular Formula: C8H4N2S2
Molecular Weight: 192.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H4N2S2 |
|---|---|
| Molecular Weight | 192.3 g/mol |
| IUPAC Name | 2-sulfanylidene-3H-1,3-benzothiazole-5-carbonitrile |
| Standard InChI | InChI=1S/C8H4N2S2/c9-4-5-1-2-7-6(3-5)10-8(11)12-7/h1-3H,(H,10,11) |
| Standard InChI Key | YDRKHDJUGAULIN-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(C=C1C#N)NC(=S)S2 |
| Canonical SMILES | C1=CC2=C(C=C1C#N)NC(=S)S2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a bicyclic framework where a benzene ring is fused to a thiazole moiety. The thiazole ring contains a sulfur atom at position 1 and a nitrogen atom at position 3, with a thione (-S-) group at position 2. A nitrile (-C≡N) group is attached to the benzene ring at position 5. The IUPAC name is 2-sulfanylidene-3H-1,3-benzothiazole-5-carbonitrile, and its SMILES representation is C1=CC2=C(C=C1C#N)NC(=S)S2 .
Synthesis and Optimization
Conventional Synthesis Routes
The most documented method involves reacting 3-amino-4-chlorobenzonitrile with potassium O-ethyl dithiocarbonate in N,N-dimethylformamide (DMF) under reflux conditions (Yield: 76%) . The reaction proceeds via nucleophilic substitution, where the amine group displaces the ethoxy group, followed by cyclization to form the thiazole ring .
Reaction Scheme:
Alternative Approaches
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Cyclocondensation: Using thiourea derivatives with α-haloketones in the presence of base catalysts .
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Solid-phase synthesis: Employing polymer-supported reagents to improve yield and purity .
Biological and Pharmacological Applications
Anticancer Activity
Benzothiazole derivatives exhibit potent cytotoxicity against cancer cell lines. For instance, a structurally related compound, 5-(1,3-dioxoisoindolin-2-yl)-7-(4-nitrophenyl)-2-thioxo-3,7-dihydro-2H-pyrano[2,3-d]thiazole-6-carbonitrile, showed IC₅₀ values of 4.2 µM against HepG-2 (liver cancer) and 14.8 µM against MCF-7 (breast cancer) cells . Mechanistic studies suggest DNA intercalation and topoisomerase II inhibition as primary modes of action .
Antimicrobial Properties
Derivatives synthesized from 2-cyanomethylbenzothiazole demonstrate broad-spectrum activity against Staphylococcus aureus (MIC: 8 µg/mL) and Candida albicans (MIC: 16 µg/mL) . The nitrile group enhances membrane permeability, contributing to efficacy .
Analytical Characterization
Mass Spectrometry
ESI-MS (positive mode): m/z 193.1 [M+H]⁺, consistent with the molecular formula C₈H₄N₂S₂ .
Recent Advances and Future Directions
Drug Delivery Systems
Nanoencapsulation in PEGylated liposomes improved the bioavailability of a related thiazole derivative by 3.2-fold in rodent models .
Computational Studies
Molecular docking revealed strong binding affinity (−9.2 kcal/mol) between this compound and the EGFR kinase domain (PDB: 1M17), suggesting tyrosine kinase inhibition potential .
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